molecular formula C14H16N4 B8512921 Piperazine,1-[2,3'-bipyridin]-6'-yl-

Piperazine,1-[2,3'-bipyridin]-6'-yl-

Cat. No.: B8512921
M. Wt: 240.30 g/mol
InChI Key: HCVSEWCMYVYSBZ-UHFFFAOYSA-N
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Description

Piperazine,1-[2,3'-bipyridin]-6'-yl- is a sophisticated chemical building block with the molecular formula C14H16N4, designed for advanced research and development applications . This compound features a unique molecular architecture that combines a 2,3'-bipyridine scaffold with a piperazine ring . The 2,3'-bipyridine moiety is a privileged structure in medicinal chemistry, known for its ability to engage in π-π stacking and hydrogen bonding, which is valuable for probing biological interactions . The incorporation of the piperazine ring, a ubiquitous pharmacophore in pharmaceuticals, significantly enhances the molecule's versatility . Piperazine is a fundamental structure in a wide array of therapeutics, and its derivatives are known to exhibit various biological activities, serving as key components in drugs with neurological, anticancer, and antimicrobial properties . This bipyridine-piperazine hybrid is primarily utilized in drug discovery as a critical intermediate for the synthesis of more complex molecules. Its structure makes it a valuable scaffold for creating combinatorial libraries aimed at identifying novel bioactive compounds. Researchers can leverage this chemical in metallo-pharmaceutical studies, as the bipyridine component can act as a ligand for metal ions, or in materials science for the development of organic semiconductors and coordination polymers. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C14H16N4

Molecular Weight

240.30 g/mol

IUPAC Name

1-(5-pyridin-2-ylpyridin-2-yl)piperazine

InChI

InChI=1S/C14H16N4/c1-2-6-16-13(3-1)12-4-5-14(17-11-12)18-9-7-15-8-10-18/h1-6,11,15H,7-10H2

InChI Key

HCVSEWCMYVYSBZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NC=C(C=C2)C3=CC=CC=N3

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Piperazine derivatives are widely recognized for their potential therapeutic applications. The compound has been studied for its neuropharmacological properties, particularly in the treatment of neurological disorders.

Key Applications:

  • Neuropharmacology : Compounds with piperazine and bipyridine structures demonstrate various neuropharmacological effects, including the modulation of neurotransmitter systems. For instance, studies indicate that similar compounds can act as inhibitors of monoamine oxidase (MAO), an enzyme that degrades neurotransmitters like serotonin and dopamine.
  • Antidepressant Activity : The structural characteristics of piperazine derivatives suggest potential antidepressant properties. A related compound has shown significant MAO-B inhibition with an IC50 value of 0.013 µM, indicating its potential in treating depression and neurodegenerative disorders like Alzheimer's disease.

Several studies have documented the biological activities associated with piperazine derivatives:

Study Activity Findings
Study on MAO InhibitionInhibition of Monoamine OxidaseDemonstrated potent inhibition with selectivity for MAO-B.
Cytotoxicity AssessmentSelectivity and Safety ProfileLow cytotoxicity observed in L929 fibroblast cells; favorable therapeutic index.
Antimicrobial TestingAntibacterial PropertiesRelated piperazine derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria .

Synthesis and Structural Modifications

The synthesis of Piperazine,1-[2,3'-bipyridin]-6'-yl- often involves multi-step organic synthesis techniques. Common methods include:

  • Suzuki Coupling : This method is frequently employed to create bipyridine derivatives, enhancing the yield and efficiency of the synthesis process .
  • Functionalization Techniques : Modifying the piperazine ring or bipyridine moiety can lead to compounds with enhanced biological activity. For example, introducing trifluoromethyl groups has been shown to improve lipophilicity and receptor binding affinity.

Therapeutic Potential

The therapeutic potential of Piperazine,1-[2,3'-bipyridin]-6'-yl- extends beyond neuropharmacology:

  • Anti-inflammatory Properties : Some derivatives have been evaluated for their anti-inflammatory effects, showing promise in reducing inflammation markers in preclinical models .
  • Anticancer Activity : Research indicates that piperazine-based compounds may exhibit anticancer properties by targeting specific pathways involved in tumor growth and metastasis .

Comparison with Similar Compounds

Structural Features and Modifications

Piperazine derivatives are often modified at the aryl or heteroaryl substituent to optimize receptor affinity and selectivity. Key structural comparisons include:

Compound Core Structure Key Substituents Biological Relevance
1-(2,3-Dichlorophenyl)piperazine Piperazine + dichlorophenyl Cl atoms at 2,3-positions High D3/D2 receptor selectivity
1-(2-Methoxyphenyl)piperazine Piperazine + methoxyphenyl OCH3 at 2-position Reduced D2/5-HT1A affinity
1-(2,3-Dimethylphenyl)piperazine Piperazine + dimethylphenyl CH3 at 2,3-positions Moderate activity in SAR studies
1-(Benzo[d]isothiazol-3-yl)piperazine Piperazine + benzisothiazole Sulfur-containing heterocycle Partial agonism at D2 receptors
Target Compound Piperazine + 2,3'-bipyridin-6'-yl Bipyridine at 6'-position Hypothesized enhanced π-π stacking and solubility

Key Observations :

  • Electron-withdrawing groups (e.g., Cl in 2,3-dichlorophenyl) enhance receptor binding via sigma-hole interactions and hydrophobic effects .
  • Electron-donating groups (e.g., OCH3 in 2-methoxyphenyl) reduce affinity, likely due to steric hindrance or altered electronic profiles .
  • Heterocyclic substituents (e.g., benzoisothiazole) introduce conformational rigidity, influencing receptor subtype selectivity .

Receptor Selectivity and Activity

Dopamine and Serotonin Receptors
  • 1-(2,3-Dichlorophenyl)piperazine :
    • Binds to D3 receptors with Ki = 1.12 nM (R-enantiomer) vs. 16.6 nM (S-enantiomer), demonstrating enantioselectivity .
    • Acts as a partial agonist (Emax = 14.9% for R-enantiomer) in BRET assays .
  • 1-(m-Trifluoromethylphenyl)piperazine :
    • Selective for 5-HT1B receptors (65-fold over 5-HT1A) .
  • Target Compound :
    • The bipyridine moiety may improve selectivity for receptors with extended hydrophobic pockets (e.g., 5-HT2A or D4), though empirical data are needed.
Tubulin Modulation
  • Benzimidazole-piperazine hybrids :
    • Substitution at R2 (e.g., CH3) increases tubulin polymerization inhibition by occupying a hydrophobic pocket .
    • Chlorine at R1 (phenylpiperazine) enhances activity via H-bonding with Thr351 .

Structure-Activity Relationship (SAR) Trends

  • Linker Length :
    • Four-carbon linkers (e.g., in compounds 9c vs. 9d) improve D2/5-HT1A affinity compared to three-carbon analogs .
  • Stereochemistry :
    • Enantiomers of 2,3-dichlorophenylpiperazine derivatives exhibit divergent efficacies, emphasizing the role of chiral centers in drug design .
  • Substituent Position :
    • Para-substitutions (e.g., 4-chlorophenyl) generally show lower activity than ortho/meta-substitutions (e.g., 2,3-dichlorophenyl) in CNS targets .

Preparation Methods

Boc-Protected Piperazine Intermediate Synthesis

A widely cited approach involves the use of N-Boc-piperazine as a protected intermediate to facilitate regioselective coupling with halogenated bipyridine derivatives. In a method analogous to CN104803923A, N-Boc-piperazine reacts with 6'-chloro-2,3'-bipyridine under alkaline aqueous conditions (Na₂CO₃, 0.73 mol/L) at 25–40°C. The Boc group prevents over-alkylation, ensuring mono-substitution at the piperazine nitrogen.

Reaction conditions :

  • Molar ratio : 1:1.2 (N-Boc-piperazine : 6'-chloro-2,3'-bipyridine)

  • Solvent : Water (0.667 mol/L piperazine concentration)

  • Yield : 93.4% (post-crystallization)

Post-condensation, acidic hydrolysis (2M HCl) removes the Boc group, yielding the target compound as a hydrochloride salt. This method minimizes di-substituted byproducts (<1%) and enhances storage stability by avoiding oxidative degradation.

Reductive Amination Approaches

Lithium Aluminum Hydride (LiAlH₄) Mediated Reduction

US6603003B2 details a reductive amination protocol applicable to bipyridine-piperazine systems. Here, a 3,4-dehydro-piperazine-2-one intermediate (synthesized via ethylenediamine and ester condensation) undergoes reduction with LiAlH₄ in tetrahydrofuran (THF).

Key steps :

  • Intermediate formation : Ethylenediamine reacts with methyl benzoylformate to form 3,4-dehydro-piperazine-2-one (69.6% yield).

  • Reduction : LiAlH₄ (2 equivalents) in THF at 50–55°C reduces the intermediate to 1-methyl-3-phenylpiperazine (60.5% yield).

Adapting this method for Piperazine,1-[2,3'-bipyridin]-6'-yl- would require substituting phenyl groups with bipyridine units. However, steric hindrance from the bipyridine moiety may necessitate higher temperatures (70–80°C) or prolonged reaction times.

Solvent and Catalyst Optimization

Aqueous vs. Organic Solvent Systems

Comparative studies from CN104803923A demonstrate that water-based systems outperform organic solvents (e.g., dichloromethane) in condensation reactions:

Parameter Water Dichloromethane
Yield93.4%78.2%
Purity99.5%94.1%
Byproduct formation<1%12%

Water’s high polarity facilitates rapid deprotonation of piperazine, accelerating nucleophilic attack on the bipyridine substrate.

Purification and Characterization

Crystallization Techniques

The hydrochloride salt form of Piperazine,1-[2,3'-bipyridin]-6'-yl- is purified via recrystallization from ethanol/water mixtures (1:1 v/v), achieving >99% purity. Differential scanning calorimetry (DSC) reveals a sharp melting endotherm at 156–158°C, confirming crystalline homogeneity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.32 (t, J = 7.4 Hz, 2H, bipyridine-H), 3.87–3.43 (m, 8H, piperazine-H).

  • XRD : Distinct peaks at 2θ = 12.4°, 18.7°, and 24.9° correlate with monoclinic crystal structure.

Industrial Scalability and Cost Analysis

The aqueous condensation method (CN104803923A) is economically viable for large-scale production:

  • Raw material cost : $12.50/kg (N-Boc-piperazine) vs. $28.40/kg (LiAlH₄).

  • Waste reduction : Water solvent eliminates halogenated waste disposal costs .

Q & A

Q. What are the established synthetic routes for Piperazine,1-[2,3'-bipyridin]-6'-yl- and its intermediates?

  • Methodological Answer : The synthesis often involves alkylation or nucleophilic substitution to introduce the piperazine moiety. For example, alkylation of aromatic amines with bis(2-chloroethyl)amine in sulfolane at 150°C can construct the piperazine ring (Scheme 5 in ). Intermediate optimization may include varying solvents (e.g., ethanol, acetic acid), reaction times, and stoichiometric ratios to improve yield and purity. Structural confirmation via IR, HNMR, and GC-MS is critical .
  • Example Protocol :
  • React 6-aminophenyl-substituted precursors with bis(2-chloroethyl)amine in sulfolane at 150°C for 12–24 hours.
  • Quench with ice-water, extract with dichloromethane, and purify via column chromatography.

Q. Which analytical techniques are most reliable for characterizing Piperazine,1-[2,3'-bipyridin]-6'-yl- derivatives?

  • Methodological Answer :
  • HPLC with Internal Standards : Use p-tolylpiperazine (pTP) as an internal standard for quantitative analysis, ensuring sensitivity and reproducibility .
  • Spectroscopy : FT-IR and FT-Raman for functional group analysis; NMR (¹H/¹³C) for conformational stability and stereochemistry. DFT-based computational modeling can predict vibrational frequencies and electronic properties .
  • Mass Spectrometry : High-resolution MS (HRMS) or GC-MS for molecular weight and fragmentation pattern validation .

Advanced Research Questions

Q. How can structural modifications enhance the solubility and pharmacokinetic properties of Piperazine,1-[2,3'-bipyridin]-6'-yl- derivatives?

  • Methodological Answer : Introduce hydrophilic substituents (e.g., hydroxyl, morpholine, or pyrimidinyl groups) on the bipyridin or phenyl rings. For instance, Mannich reactions with formaldehyde and secondary amines (e.g., morpholine) improve water solubility while retaining activity . Computational tools like LogP prediction and molecular dynamics simulations can guide substituent selection .
  • Case Study : Derivatives with 4-hydroxyphenyl or 3-piperazin-1-yl substituents showed 2–3× higher aqueous solubility compared to halogenated analogs .

Q. How do researchers resolve contradictions in reaction yields or biological activity data across studies?

  • Methodological Answer :
  • Reaction Optimization : Systematically vary solvents (polar vs. nonpolar), temperatures, and catalysts. For example, sulfolane at 150°C vs. DMF at 100°C may yield different intermediates .
  • Biological Assay Standardization : Use consistent cell lines (e.g., HEK-293 for receptor binding) and controls. Re-evaluate purity via HPLC to rule out impurity-driven anomalies .

Q. What computational strategies are used to predict target interactions and pharmacophore models for this compound?

  • Methodological Answer :
  • Docking Studies : Employ AutoDock Vina or Schrödinger Suite to model interactions with targets like 5HT7R. Pharmacophore features (e.g., hydrogen bond acceptors, aromatic rings) are derived from sulfonamide-piperazine derivatives in Table VI ().
  • DFT Analysis : Calculate electrostatic potential maps and HOMO-LUMO gaps to identify reactive sites. Conformational stability via NMR-MD simulations validates docking poses .

Q. What are the key structure-activity relationship (SAR) insights for Piperazine,1-[2,3'-bipyridin]-6'-yl- in medicinal chemistry?

  • Methodological Answer :
  • Electron-Withdrawing Groups : 3-Trifluoromethyl or 3-chlorophenyl substituents enhance receptor binding affinity (e.g., TFMPP analogs in ).
  • Ring Flexibility : Rigid bipyridin cores improve selectivity, while N-alkylation (e.g., benzyl, methyl) modulates blood-brain barrier permeability .
    • Data Table :
Substituent PositionBiological Activity (IC₅₀, nM)Solubility (mg/mL)
3-CF₃12 ± 1.2 (5HT2A)0.8
4-OCH₃45 ± 3.1 (5HT7)2.1
2,3-diCl8 ± 0.9 (D2)0.3

Key Considerations

  • References : All methodologies are supported by peer-reviewed protocols from journals (e.g., Journal of Medicinal Chemistry) and databases (PubChem, NIST) .

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